molecular formula C8H4ClF3O B2616080 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone CAS No. 1321028-35-6

2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone

Cat. No. B2616080
M. Wt: 208.56
InChI Key: KRQCKYOFJNCNCE-UHFFFAOYSA-N
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Description

“2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 1321028-35-6 . It has a molecular weight of 208.57 . The compound is a liquid at ambient temperature .


Synthesis Analysis

This compound has been used as a reagent in the difluoromethylation of various phenols to yield aryl difluoromethyl ethers . It has also been used as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .


Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone . The InChI code is 1S/C8H4ClF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H .


Chemical Reactions Analysis

As a difluorocarbene reagent, it is generally used in the synthesis of 2,2-difluoro enol silyl ethers, and gem-difluoromethene derived compounds .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 208.57 .

Scientific Research Applications

1. Structural Analysis and Molecular Interactions

The compound 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone has been studied for its structural properties. For instance, in the title compound, C14H11FO3S, the unit comprising the ethanone and 4-fluorophenyl groups is essentially planar, and in the crystal, molecules are linked by pairs of weak C—H⋯O hydrogen bonds into inversion dimers (Abdel‐Aziz et al., 2012).

2. Synthesis of Antifungal Agents

The compound has been used in the synthesis of new antifungal 1,2,4-triazoles, showing significant activities against yeasts and filamentous fungi in vitro. These triazoles were designed and synthesized via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, demonstrating the compound's utility in antifungal drug development (Eto et al., 2000).

3. Photochemical Properties

The photochemical behavior of related compounds has been explored, providing insights into their stability and reactivity under light exposure. For instance, the photolysis of similar compounds led to products consistent with the intermediacy of a singlet carbene, influencing their utility in biological systems (Platz et al., 1991).

4. Enantioselective Synthesis in Drug Development

The enantioselective synthesis of related compounds, such as (S)-(-)-1-(4-Fluorophenyl)ethanol, using this compound as an intermediate has been studied. This process is significant in developing antagonists for the CCR5 chemokine receptor, potentially protective against HIV infection (2022).

5. Application in Anti-Inflammatory Drugs

2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in comparison with traditional anti-inflammatory drugs (Karande & Rathi, 2017).

6. Involvement in Molecular Docking Studies

The compound has also been a subject of molecular docking studies to assess its potential as an anti-neoplastic agent, highlighting its relevance in cancer research (Mary et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, suggesting that use should be limited to outdoors or in a well-ventilated area, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQCKYOFJNCNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone

Citations

For This Compound
1
Citations
F Wang, L Zhang, J Zheng, J Hu - Journal of Fluorine Chemistry, 2011 - Elsevier
We have investigated the different chlorodifluoromethyl aryl ketones 1a–1g and sulfones 2a–2h as difluorocarbene reagents for O- and N-difluoromethylations. It was found that the …

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